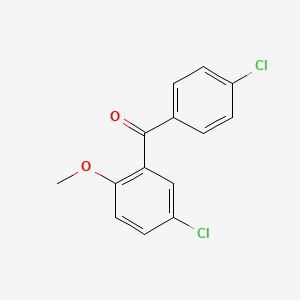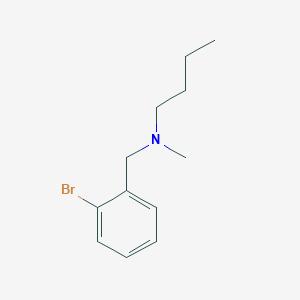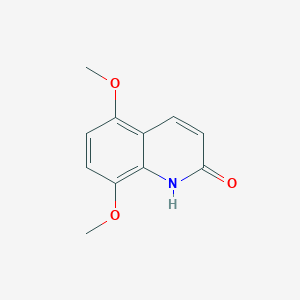
5,8-Dimethoxyquinolin-2(1H)-one
Vue d'ensemble
Description
5,8-Dimethoxyquinolin-2(1H)-one, commonly known as DMQ, is a naturally occurring quinolinone derived from the root of the Chinese medicinal herb, Stephania tetrandra. It is a potent anti-inflammatory, anti-oxidant, and anti-tumor agent, and has been studied for its potential therapeutic applications in a variety of diseases. DMQ has been found to be effective in treating several types of cancer, including lung, breast, and colon cancer, as well as chronic inflammation and oxidative stress. In addition, DMQ has been studied for its potential to inhibit the growth of certain bacteria and fungi.
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Analysis
- 5,8-Dimethoxyquinolin-2(1H)-one has been explored in various synthetic methods. Osborne and Warmsley (1994) describe the sonochemical dehalogenation of dichloroquinolines to produce dimethoxyquinolines, highlighting the chemical reactivity and utility of these compounds in organic synthesis (Osborne & Warmsley, 1994).
- López‐Alvarado, Avendaño, and Menéndez (1998) detail a general synthesis method for quinoline-2,5,8(1H)-triones, emphasizing the role of dimethoxyquinoline systems in the creation of complex chemical structures (López‐Alvarado, Avendaño & Menéndez, 1998).
Antioxidant and Antitumor Properties
- Parry et al. (2021) synthesized and analyzed the structure of an antioxidant and antitumor agent, a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family, demonstrating the potential biological properties of dimethoxyquinolines (Parry et al., 2021).
Novel Applications in Chemistry
- Kim, Choi, Lee, and Chi (2001) explored the facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones, showcasing the chemical versatility and potential applications of dimethoxyquinoline derivatives in organic reactions (Kim, Choi, Lee & Chi, 2001).
- Thummel, Chirayil, Hery, Lim, and Wang (1993) incorporated the quinoline-5,8-quinone moiety into larger polyaza cavities, highlighting the role of dimethoxyquinolines in the design of complex molecular structures (Thummel, Chirayil, Hery, Lim & Wang, 1993).
Propriétés
IUPAC Name |
5,8-dimethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-4-5-9(15-2)11-7(8)3-6-10(13)12-11/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDCCKUJQGNNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=O)NC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dimethoxyquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



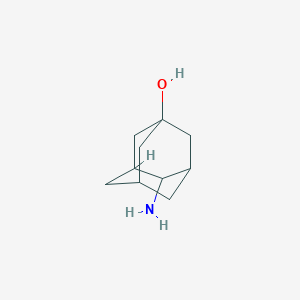
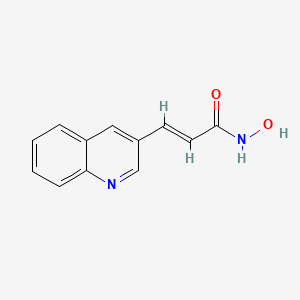
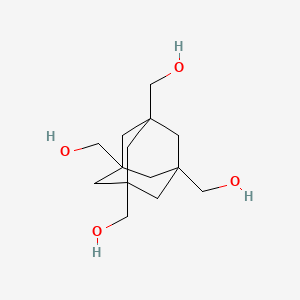
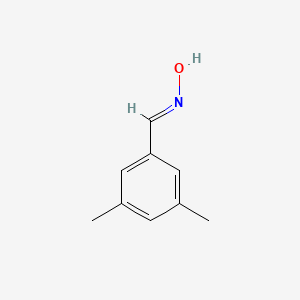


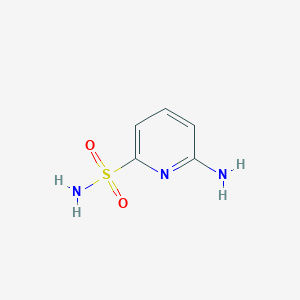

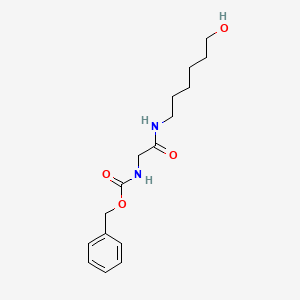
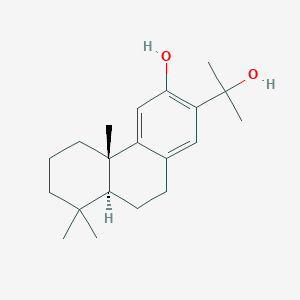
![4-Bromo-2-[(4-isopropylanilino)methyl]benzenol](/img/structure/B3038134.png)
